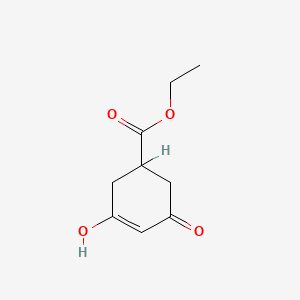

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h5-6,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXUXPNPVFUMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=CC(=O)C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441694 | |

| Record name | Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-65-6 | |

| Record name | Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 3-hydroxy-5-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of sulfuric acid. The reaction is typically carried out at room temperature initially and then heated to 65°C for several days to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of 3-oxo-5-oxocyclohex-3-enecarboxylate.

Reduction: Formation of ethyl 3-hydroxy-5-hydroxycyclohexane-1-carboxylate.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate involves its interaction with various molecular targets, primarily through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (CAS 135365-38-7)

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 66049-43-2)

- Structural Differences : The ethyl ester is replaced with a methyl ester.

- Impact on Properties : The smaller methyl group may increase volatility but decrease lipophilicity, influencing its utility in solvent-based reactions.

- Synthesis : Comparable methods to the target compound but requiring methyl acetoacetate as a precursor .

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate (CAS MFCD00134153)

- Structural Differences : A methyl group at position 6 and a ketone at position 2 instead of hydroxyl at position 3 and ketone at position 4.

- Impact on Properties: The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents like ethanol. This compound is a mixture of isomers, complicating its purification .

Ethyl 3-(acetyloxy)-5-oxocyclohex-3-ene-1-carboxylate (CAS 85894-65-1)

- Structural Differences : The hydroxyl group at position 3 is acetylated.

- Impact on Properties: Acetylation enhances stability against oxidation but may hinder nucleophilic reactions at the 3-position. This derivative is more lipophilic, favoring use in non-aqueous media .

Tabulated Comparison of Key Compounds

Research and Commercial Availability

Biological Activity

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS No. 88805-65-6) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- CAS Number : 88805-65-6

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- The compound has been noted for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

- Anticancer Potential :

-

Mechanism of Action :

- The biological activity of this compound is attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions facilitated by its hydroxyl and keto groups .

Antimicrobial Studies

A study evaluated the efficacy of this compound against clinically isolated bacterial strains. The results showed significant inhibition against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

This data suggests that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Research highlighted the compound's ability to inhibit angiogenesis in vitro, suggesting its utility in cancer therapy. In a study involving breast cancer cell lines, treatment with derivatives resulted in reduced cell proliferation and increased apoptosis rates .

Q & A

Q. What are the primary synthetic routes for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or cycloaddition reactions. For example, similar cyclohexenecarboxylates are prepared using acidic catalysts like boron trifluoride diethyl etherate to promote cyclization of hydroxy acids or ketones . Reaction optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry of reagents. Purification is achieved via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to ensure >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm the enol-keto tautomerism and substituent positions (e.g., hydroxyl at C3, carbonyl at C5) .

- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3200 cm (hydroxyl O–H) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, MW 184.19 g/mol) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexene ring be performed to resolve ambiguities in structural data?

The Cremer-Pople puckering parameters quantify non-planar distortions in the cyclohexene ring. Using X-ray crystallography data, a least-squares plane is defined, and puckering amplitudes (e.g., , ) and phase angles () are calculated to distinguish chair, boat, or twist-boat conformations . Software like SHELXL refines these parameters during structure determination . For dynamic solutions, - NOESY NMR identifies spatial proximities between protons on adjacent carbons .

Q. How can contradictions in reaction yields or stereochemical outcomes be addressed during synthesis?

Contradictions often arise from competing reaction pathways (e.g., keto-enol tautomerism or side reactions at the α,β-unsaturated carbonyl). Strategies include:

- In situ monitoring : Use FT-IR or HPLC to track intermediate formation.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of intermediates and transition states.

- Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., –NO) to stabilize intermediates or modify reaction kinetics .

Q. What methodologies are recommended for refining crystal structures of this compound using SHELX software?

- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve hydrogen bonding and disorder.

- SHELXL refinement : Apply restraints for thermal parameters (ADPs) of the ester and hydroxyl groups. Use the AFIX command for rigid groups (e.g., cyclohexene ring).

- Validation : Check R-factors (R < 0.05), residual electron density (<0.3 eÅ), and Hirshfeld surface analysis for hydrogen-bonding networks .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina to identify binding sites.

- Reactivity indices : Calculate Fukui indices (via Gaussian) to predict nucleophilic/electrophilic regions.

- Solvent effects : Use COSMO-RS to model solvent polarity impacts on reaction pathways .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.

- Characterization : Cross-validate NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments.

- Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.